Aflavazole

概要

説明

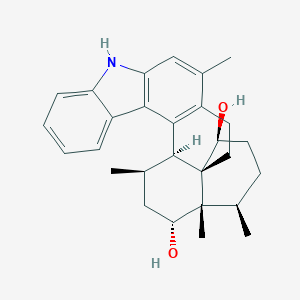

Aflavazole is a sterically congested indole diterpenoid, a member of the Aflavinine family. It was first synthesized by Li and co-workers in 2016 . This compound is known for its complex structure and significant biological activities, including antiinsectant and antiviral properties .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Aflavazole involves several key steps:

Aluminum iodide-promoted alkyne Prins cyclization: This step is crucial for constructing the key structural motifs of this compound.

Electrocyclization-aromatization sequence: This sequence is used to assemble the pentasubstituted arene of this compound.

Stille-Migita coupling: This reaction is employed to furnish the tetrasubstituted olefin.

Reductive cleavage of benzylic and allylic C-O bonds: This step is performed at the late stage of the synthesis.

Industrial Production Methods:

化学反応の分析

Aflavazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the benzylic and allylic positions.

Substitution: This compound can participate in substitution reactions, especially involving its indole moiety.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or cerium ammonium nitrate.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed:

Oxidized derivatives: Various oxidized forms of this compound.

Reduced derivatives: Products with reduced benzylic and allylic positions.

Substituted derivatives: Compounds with substitutions on the indole ring.

科学的研究の応用

Anticancer Activity

Aflavazole has demonstrated potent anticancer properties against various cancer cell lines. Notable findings include:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HT-29 (colon adenocarcinoma).

- Effective Doses :

These results indicate that this compound may serve as a lead compound in developing new anticancer therapies.

Antimicrobial Properties

Research has shown that this compound exhibits antibacterial and antiviral activities. It has been particularly effective against strains of the H1N1 influenza virus, showcasing its potential as an antiviral agent .

Agricultural Applications

This compound has been explored as a natural pesticide due to its insecticidal properties. In studies involving the corn worm Helicoverpa zea, this compound reduced body weight gain significantly when administered at concentrations of 100 ppm, demonstrating its effectiveness as an anti-feedant .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various indole diterpenoids, including this compound, it was found that compounds displayed significant cytotoxicity against human adenocarcinoma cells (A549). The study utilized MTT assays to evaluate cell viability post-treatment, confirming the effectiveness of this compound at specific dosages .

Case Study 2: Agricultural Impact

A field study evaluated the efficacy of this compound as a biopesticide against agricultural pests. The results indicated a marked reduction in pest populations when treated with this compound compared to untreated controls, paving the way for further exploration into its use in sustainable agriculture practices .

作用機序

The mechanism of action of Aflavazole involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Aflavazole is unique among its peers due to its complex structure and significant biological activities. Similar compounds include:

Aflavinine: Another indole diterpenoid with similar antiinsectant properties.

14-Hydroxyaflavinine: A hydroxylated derivative of Aflavinine with enhanced biological activities.

Tubingensin A: A related compound with similar synthetic challenges and biological properties.

This compound stands out due to its unique structural features and the specific synthetic routes required for its preparation.

生物活性

Aflavazole, a compound isolated from the fungus Aspergillus flavus, is a member of the indole diterpenoid family. Its biological activities have been a subject of extensive research, highlighting its potential applications in various fields such as agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a complex structure typical of indole diterpenoids. The first total synthesis of this compound was accomplished using advanced organic chemistry techniques, including alkyne Prins cyclization and electrocyclization-aromatization sequences. These methods allowed for the construction of its key structural motifs, showcasing the intricate nature of its chemical composition .

Biological Activities

1. Antiinsectan Activity

this compound has demonstrated significant antiinsectan properties. In various studies, it was found to effectively inhibit the growth and development of insect pests. For instance, in tests conducted on Helicoverpa zea (corn earworm), this compound reduced body weight gain by 52.7% at a concentration of 100 ppm after one week . This activity suggests its potential as a natural pesticide.

2. Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. It has been evaluated for its efficacy against human lung cancer (A549), breast cancer (MCF-7), and colon adenocarcinoma (HT-29) cells. The effective doses (ED50) were found to be 2.5 µg/mL for A549, 5.5 µg/mL for MCF-7, and 1.9 µg/mL for HT-29 cells, indicating promising anticancer activity .

3. Antimicrobial Activity

In addition to its insecticidal and anticancer properties, this compound has also been reported to possess antimicrobial effects. It has shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in treating bacterial infections .

The biological activities of this compound can be attributed to its ability to interfere with cellular processes in target organisms. The compound is believed to disrupt membrane integrity and inhibit essential metabolic pathways in insects and cancer cells. This mechanism underlies its effectiveness as both an insecticide and an anticancer agent.

Table: Summary of Biological Activities of this compound

特性

IUPAC Name |

(2S,3R,5R,6S,7R,10S,11S)-3,6,7,15-tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3/t16-,17-,22+,23-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQOHHTZVIKVEM-KOOUEZQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928097 | |

| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133401-09-9 | |

| Record name | Aflavazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133401099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。